molecular formula C13H20Cl2N2 B3227862 (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride CAS No. 1261233-94-6

(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No. B3227862
CAS RN: 1261233-94-6
M. Wt: 275.21 g/mol
InChI Key: CHCWPLZMCQWULB-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride, also known as BTCP hydrochloride, is a chemical compound that has been extensively researched for its potential therapeutic uses. It belongs to the class of piperidine derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride hydrochloride has been extensively studied for its potential therapeutic uses. It has been found to have analgesic, anesthetic, and anticonvulsant properties. It has also shown potential as a treatment for depression, anxiety, and addiction.

Mechanism of Action

The exact mechanism of action of (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride hydrochloride is not fully understood. However, it is believed to work by binding to the mu-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor. This results in the inhibition of pain signals and the modulation of neurotransmitter release, leading to its analgesic and anesthetic effects.
Biochemical and physiological effects:
(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride hydrochloride has been found to have several biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to its potential as a treatment for depression and anxiety. It has also been found to decrease glutamate levels, which may contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride hydrochloride in lab experiments is its well-established synthesis method, which allows for consistent and reproducible results. However, one limitation is its potential for abuse, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride hydrochloride. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. Another area of interest is its potential as a treatment for neuropathic pain. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c1-16(12-6-4-8-15-9-12)10-11-5-2-3-7-13(11)14;/h2-3,5,7,12,15H,4,6,8-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCWPLZMCQWULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Cl)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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